molecular formula C9H14N4S B2849203 1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide CAS No. 72701-36-1

1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide

Cat. No. B2849203
CAS RN: 72701-36-1
M. Wt: 210.3
InChI Key: RLYKFXGJEVRISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide, commonly known as TTA, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TTA is a sulfur-containing compound that belongs to the class of bicyclic guanidine derivatives. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of TTA is not fully understood. However, it is believed that TTA exerts its biological effects by interacting with cellular proteins. TTA has been shown to bind to the ATP-binding site of protein kinases, which are enzymes involved in cell signaling pathways. This binding inhibits the activity of protein kinases, leading to downstream effects on cellular processes.
Biochemical and physiological effects:
TTA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. TTA has also been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV). In addition, TTA has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using TTA in lab experiments is its high purity and stability. TTA is a crystalline solid that can be easily purified by recrystallization. It is also stable under normal laboratory conditions. One limitation of using TTA is its relatively low solubility in water. This can make it difficult to prepare solutions of TTA at high concentrations.

Future Directions

There are several future directions for research on TTA. One potential application is in the development of new antibacterial and antifungal agents. TTA has been shown to be effective against a wide range of bacterial and fungal species, making it a promising lead compound for drug development. Another potential application is in the development of new anticancer agents. TTA has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further research is needed to better understand the mechanism of action of TTA and to identify potential targets for drug development.

Synthesis Methods

The synthesis of TTA involves the reaction of 1,2,4,5-tetraaminobenzene with carbon disulfide and sodium hydroxide in the presence of ethanol. The reaction results in the formation of TTA as a yellow crystalline solid. The purity of TTA can be improved by recrystallization from ethanol.

Scientific Research Applications

TTA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antibacterial, antifungal, and antiviral activities. TTA has also been investigated for its potential as an anticancer agent. Studies have shown that TTA can induce apoptosis in cancer cells by activating the caspase pathway.

properties

IUPAC Name

1,4,5-triazatricyclo[5.2.2.02,6]undec-5-ene-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4S/c10-9(14)13-5-7-8(11-13)6-1-3-12(7)4-2-6/h6-7H,1-5H2,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYKFXGJEVRISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=NN(CC32)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide

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